1-Bromo-4-(nonafluorobutyl)benzene
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Overview
Description
1-Bromo-4-(nonafluorobutyl)benzene:
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(nonafluorobutyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(nonafluorobutyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This electrophilic aromatic substitution reaction introduces the bromine atom onto the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(nonafluorobutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides and amines, typically under basic conditions.
Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and boronic acids or esters under mild conditions.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the benzene ring with another aromatic ring.
Scientific Research Applications
1-Bromo-4-(nonafluorobutyl)benzene has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique fluorinated structure.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring fluorinated aromatic rings.
Environmental Science: It is used as a standard in analytical chemistry for the detection and quantification of pollutants in environmental samples.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(nonafluorobutyl)benzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom on the benzene ring acts as a leaving group, allowing nucleophiles to attack the ring and form new bonds. The nonafluorobutyl group can influence the reactivity of the benzene ring by withdrawing electron density through inductive effects .
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: Similar in structure but with a fluorine atom instead of the nonafluorobutyl group.
1-Bromo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the nonafluorobutyl group.
Uniqueness: 1-Bromo-4-(nonafluorobutyl)benzene is unique due to the presence of the nonafluorobutyl group, which imparts distinct chemical properties such as increased hydrophobicity and thermal stability. These properties make it particularly valuable in applications requiring robust and durable materials.
Properties
CAS No. |
753025-19-3 |
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Molecular Formula |
C10H4BrF9 |
Molecular Weight |
375.03 g/mol |
IUPAC Name |
1-bromo-4-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)benzene |
InChI |
InChI=1S/C10H4BrF9/c11-6-3-1-5(2-4-6)7(12,13)8(14,15)9(16,17)10(18,19)20/h1-4H |
InChI Key |
NRBIHYLVYGAIEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br |
Origin of Product |
United States |
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